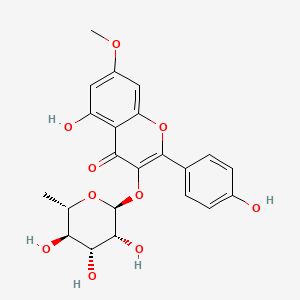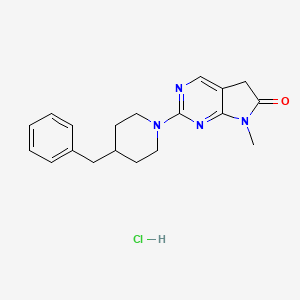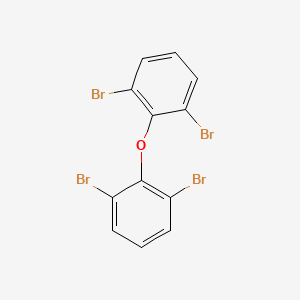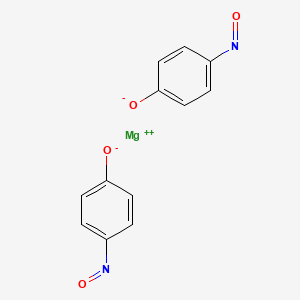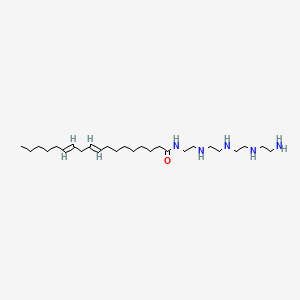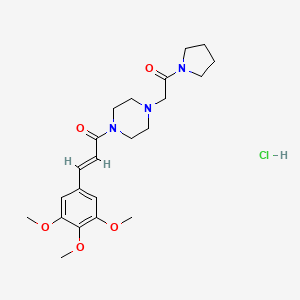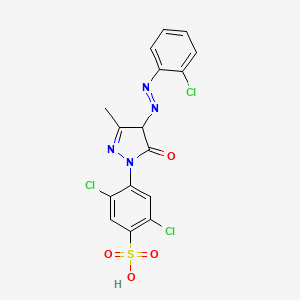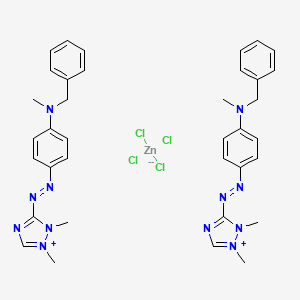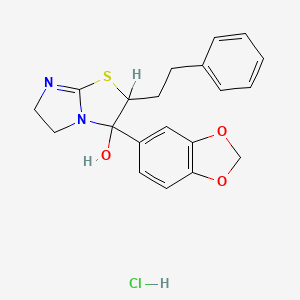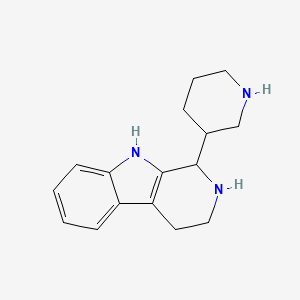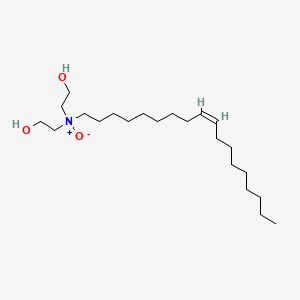
Dihydroxyethyl oleamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyethyl oleamine oxide is a surfactant compound known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This makes it particularly useful in various applications, including detergents, shampoos, and other personal care products. The compound is derived from oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyethyl oleamine oxide is typically synthesized through the reaction of oleylamine with ethylene oxide. The process involves the following steps:
Oleylamine Preparation: Oleylamine is derived from oleic acid through a process of amination.
Ethoxylation: Oleylamine is then reacted with ethylene oxide under controlled conditions to introduce hydroxyethyl groups. This reaction is usually carried out in the presence of a catalyst at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where oleylamine and ethylene oxide are continuously fed into the reactor. The reaction conditions are carefully monitored to ensure the desired degree of ethoxylation. The product is then purified and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Dihydroxyethyl oleamine oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxides and hydroxylated derivatives.
Reduction: Amine derivatives with reduced hydroxyethyl groups.
Substitution: Compounds with substituted functional groups replacing the hydroxyethyl groups.
Scientific Research Applications
Dihydroxyethyl oleamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Widely used in the formulation of personal care products, cleaning agents, and emulsifiers.
Mechanism of Action
The mechanism of action of dihydroxyethyl oleamine oxide is primarily based on its surfactant properties. It reduces the surface tension of water, allowing it to interact with both hydrophilic and hydrophobic substances. This makes it effective in solubilizing oils and other hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins.
Comparison with Similar Compounds
Similar Compounds
- N-Dodecyl-N,N-di(2-hydroxyethyl) amine oxide
- N-Stearyl-N,N-di(2-hydroxyethyl) amine oxide
Uniqueness
Dihydroxyethyl oleamine oxide is unique due to its specific structure derived from oleic acid, which imparts distinct hydrophobic characteristics. Compared to other similar compounds, it offers better emulsifying properties and is more effective in reducing surface tension. Its compatibility with other surfactants also makes it a versatile ingredient in various formulations.
Properties
CAS No. |
93962-62-0 |
|---|---|
Molecular Formula |
C22H45NO3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(Z)-N,N-bis(2-hydroxyethyl)octadec-9-en-1-amine oxide |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3/b10-9- |
InChI Key |
RPMFWLKUMRBVKZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCO)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


